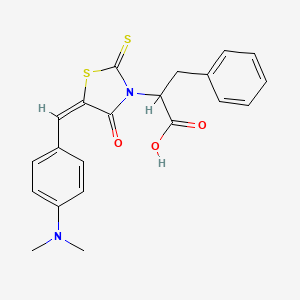
2-(2,4-dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "DCPTA" and has been found to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Antibacterial Properties :
- Research on similar compounds, like 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides, has shown moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, including S. aureus and E. coli (Desai et al., 2008).
Molecular Structures and Interactions :
- Studies on structurally similar compounds have explored their molecular shapes and the interactions within their structures. For instance, the analysis of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides reveals V-shaped molecular structures and various intermolecular interactions (Boechat et al., 2011).
Anticancer Activities :
- Novel derivatives containing thiadiazol structures have been synthesized and evaluated for their potential as antiproliferative agents against various human cancer cell lines. These studies have shown promising results in inhibiting cancer cell growth (Toolabi et al., 2022).
Antioxidant Properties :
- Research on derivatives of thiadiazole has also focused on their antioxidant properties. For example, a study found that a certain compound was the most efficient candidate among all compounds tested for its radical scavenging ability, comparable to ascorbic acid (Lelyukh et al., 2021).
Anticonvulsant Evaluation :
- Research on derivatives of thiadiazole has also explored their potential as anticonvulsant agents. A study on N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives revealed significant anticonvulsant activity in various tests (Nath et al., 2021).
Corrosion Inhibition :
- Thiadiazole derivatives have been investigated for their corrosion inhibition performance on metals like iron. Studies using density functional theory (DFT) calculations and molecular dynamics simulations have been conducted to understand their effectiveness in preventing corrosion (Kaya et al., 2016).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-11-6-7-13(12(18)8-11)23-9-14(22)19-16-21-20-15(24-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVAKXOHUXYXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-ethyl 1-butyl-2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2746297.png)
![7-((1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl)amino)-3-(2-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746299.png)
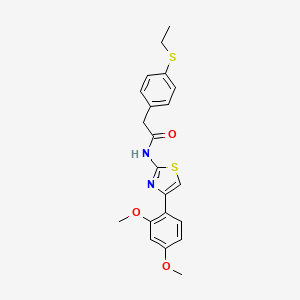

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(dimethylamino)phenyl)methanone](/img/structure/B2746303.png)
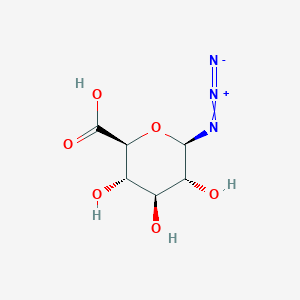
![2-(benzylthio)-N-(2,5-dimethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2746305.png)
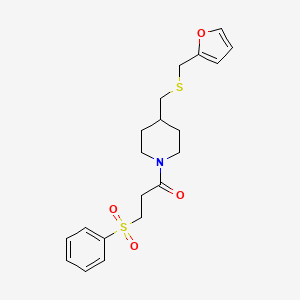
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2746313.png)
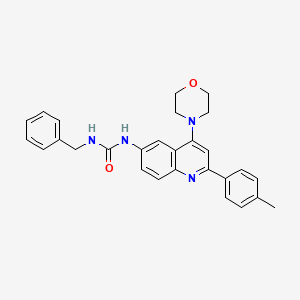
![[(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2746316.png)
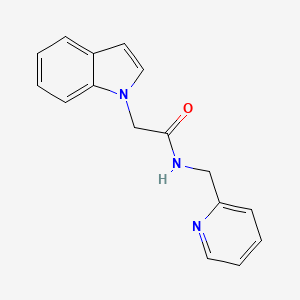
![4-chloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2746319.png)
